molecular formula C20H19N5O6 B11658697 N,N'-bis(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(4-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B11658697
M. Wt: 425.4 g/mol
InChI Key: RZRMXLQBLQEQNM-UHFFFAOYSA-N
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Description

N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes methoxyphenyl groups, a nitro group, and a pyrazole ring. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the methoxyphenyl and nitro groups. The synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of Methoxyphenyl Groups: This step involves the reaction of the nitro-substituted pyrazole with 4-methoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

    Induction of Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways.

    Antimicrobial Activity: The compound may disrupt the cell membrane or inhibit essential enzymes in microbial cells, leading to their death.

Comparison with Similar Compounds

N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with other similar compounds, such as:

    N3,N5-bis(4-methoxyphenethyl)-1,2,4-triazine-3,5-diamine: Similar structure but with a triazine ring instead of a pyrazole ring.

    1-benzoyl-N3,N5-bis[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine:

The uniqueness of N3,N5-BIS(4-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C20H19N5O6

Molecular Weight

425.4 g/mol

IUPAC Name

3-N,5-N-bis(4-methoxyphenyl)-1-methyl-4-nitropyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H19N5O6/c1-24-18(20(27)22-13-6-10-15(31-3)11-7-13)17(25(28)29)16(23-24)19(26)21-12-4-8-14(30-2)9-5-12/h4-11H,1-3H3,(H,21,26)(H,22,27)

InChI Key

RZRMXLQBLQEQNM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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